molecular formula C11H9Cl2N3OS B8228939 2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B8228939
M. Wt: 302.2 g/mol
InChI Key: CQXYMSOIEPDHNO-UHFFFAOYSA-N
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Description

2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloropyridine and 6-methyl-4-hydroxypyrimidine.

    Formation of Intermediate: The 3,5-dichloropyridine is reacted with a suitable thiolating agent to introduce the methylsulfanyl group, forming 3,5-dichloropyridin-4-ylmethylsulfanyl.

    Cyclization: The intermediate is then subjected to cyclization with 6-methyl-4-hydroxypyrimidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or modified pyrimidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, van der Waals interactions, and hydrophobic effects, leading to conformational changes in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Studied as a tyrosine kinase inhibitor.

    Pyrimidino[4,5-d][1,3]oxazine: Explored for its antimicrobial properties.

Uniqueness

2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c1-6-2-10(17)16-11(15-6)18-5-7-8(12)3-14-4-9(7)13/h2-4H,5H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXYMSOIEPDHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC2=C(C=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC2=C(C=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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